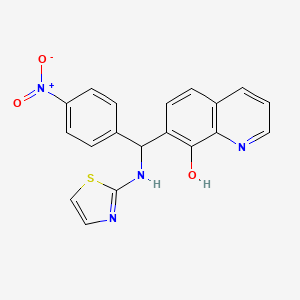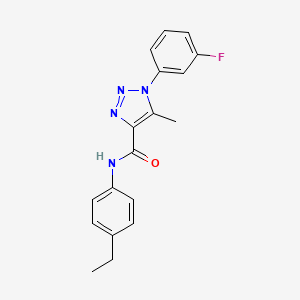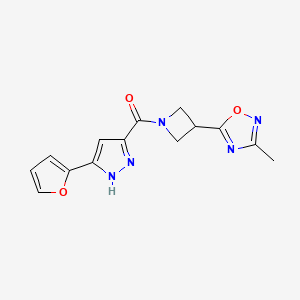![molecular formula C23H23N3O4S2 B2930245 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681161-86-4](/img/structure/B2930245.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a morpholine ring, which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . The compound also contains an indeno[1,2-d]thiazole moiety, which has been studied for its potential inhibitory effects on SARS-CoV-2 3CL protease .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that 2,6-Dimethylmorpholine serves mainly as a building block for pharmaceutical ingredients . Also, a study on the synthesis of 8H-Indeno[1,2-d]thiazole derivatives describes the use of appropriate ketones and thiourea .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of novel compounds involving sulphonamide and thiazole moieties, such as 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, often targets improved pharmacological profiles. These compounds are characterized by their unique structural configurations, aiming at potent biodynamic agents. The synthesis involves the preparation of benzothiazole derivatives through reactions with various anilines, including morpholine derivatives, under specific conditions to ensure the formation of the targeted sulphonamide linkage. This is followed by rigorous characterization using physical constants, solubility tests, thin-layer chromatography (TLC), and spectral studies including UV and IR spectroscopy to confirm the structure of the synthesized compounds (Jagtap et al., 2010).
Biological and Pharmacological Screening
The synthesized compounds undergo biological and pharmacological evaluation to assess their potential therapeutic applications. This includes antimicrobial activities testing against various bacterial and fungal strains to determine the compounds' efficacy in inhibiting growth or killing pathogens. Such studies aim to identify new candidates for antibiotic development, addressing the growing concern of antibiotic resistance (Patel et al., 2009).
Anticancer Properties
Research into the anticancer properties of compounds like this compound focuses on their ability to inhibit cancer cell proliferation. Studies involving in vitro antiproliferative activity assessments against various human cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer), help in identifying compounds with potential as cancer therapeutics. The structure-activity relationship (SAR) is analyzed to understand the influence of different substituents on the compounds' anticancer efficacy (Shao et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-12-26(13-15(2)30-14)32(28,29)18-9-7-16(8-10-18)22(27)25-23-24-21-19-6-4-3-5-17(19)11-20(21)31-23/h3-10,14-15H,11-13H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNSGDQFVLNNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)
![n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2930163.png)
![4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)
![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)
![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)
![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)
![1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2930183.png)
![3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2930184.png)
